molecular formula C14H12FNO3 B6368604 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine CAS No. 1111102-88-5

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine

Cat. No.: B6368604
CAS No.: 1111102-88-5
M. Wt: 261.25 g/mol
InChI Key: PFVHHQAJFZHTEV-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypyridine moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonyl Group: The initial step involves the introduction of the ethoxycarbonyl group to the phenyl ring. This can be achieved through esterification reactions using ethyl chloroformate and a suitable base.

    Fluorination: The next step involves the introduction of the fluorine atom to the phenyl ring. This can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Hydroxypyridine: The final step involves coupling the fluorinated ethoxycarbonyl phenyl derivative with 2-hydroxypyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridone derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Pyridone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Ethoxycarbonyl)-2-fluorophenyl]-2-hydroxypyridine
  • 5-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
  • 5-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-hydroxypyridine

Uniqueness

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is unique due to the specific positioning of the ethoxycarbonyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

ethyl 2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-5-3-9(7-12(11)15)10-4-6-13(17)16-8-10/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVHHQAJFZHTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683177
Record name Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-88-5
Record name Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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